molecular formula C19H19BrN2O4 B5847630 4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide

Cat. No.: B5847630
M. Wt: 419.3 g/mol
InChI Key: ITGNYSARGJOTTL-SRZZPIQSSA-N
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Description

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a dioxane ring, and a benzamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c20-16-5-3-15(4-6-16)19(23)22-21-11-14-1-7-17(8-2-14)26-13-18-12-24-9-10-25-18/h1-8,11,18H,9-10,12-13H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNYSARGJOTTL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CO1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the dioxane ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the dioxane ring.

    Condensation: The final step involves the condensation of the brominated intermediate with a benzamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The benzamide group can participate in condensation reactions with other compounds to form new derivatives.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and dioxane ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline
  • 4-bromo-4’,4’'-dimethoxytriphenylamine
  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Uniqueness

4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide is unique due to the presence of the dioxane ring and the specific arrangement of functional groups

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